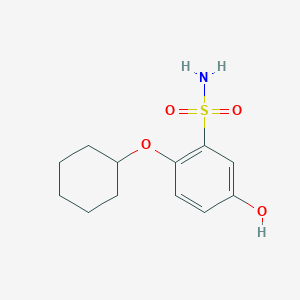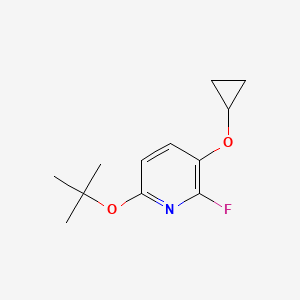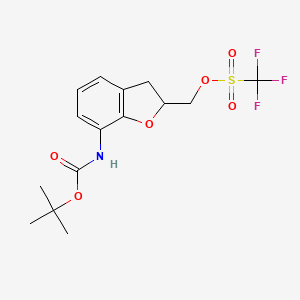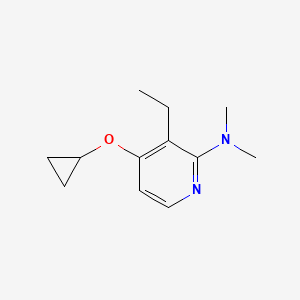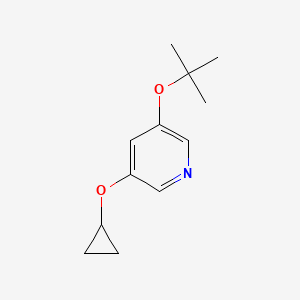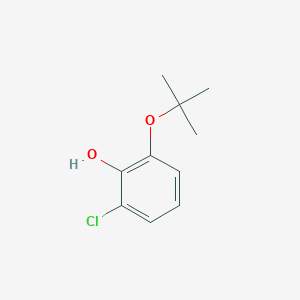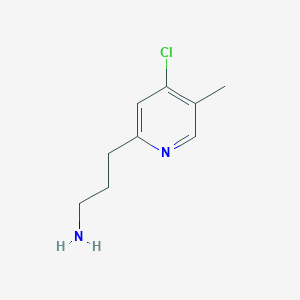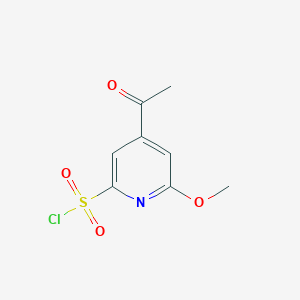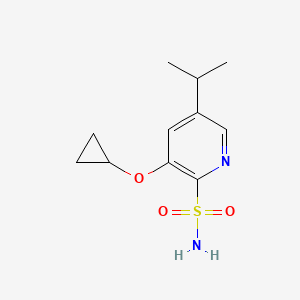
3-(Dimethylamino)-5-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-5-(methylsulfanyl)phenol is an organic compound characterized by the presence of a dimethylamino group, a methylsulfanyl group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-5-(methylsulfanyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol as the base compound.
Dimethylation: The phenol undergoes dimethylation to introduce the dimethylamino group. This can be achieved using dimethylamine and a suitable catalyst under controlled conditions.
Methylsulfanylation: The next step involves the introduction of the methylsulfanyl group. This can be done using methylthiol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 3-(dimethylamino)-5-(methylsulfanyl)phenol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to achieve desired reaction outcomes.
Purification: Post-reaction purification steps to isolate the target compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The phenol group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of simpler amine or thiol derivatives.
Substitution: Formation of halogenated or alkylated phenol derivatives.
Applications De Recherche Scientifique
3-(Dimethylamino)-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)-5-(methylsulfanyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)phenol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
5-(Methylsulfanyl)phenol: Lacks the dimethylamino group, leading to variations in its applications and biological activities.
3-(Methylamino)-5-(methylsulfanyl)phenol: Contains a methylamino group instead of a dimethylamino group, affecting its chemical behavior.
Uniqueness
3-(Dimethylamino)-5-(methylsulfanyl)phenol is unique due to the presence of both the dimethylamino and methylsulfanyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and makes the compound valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
3-(dimethylamino)-5-methylsulfanylphenol |
InChI |
InChI=1S/C9H13NOS/c1-10(2)7-4-8(11)6-9(5-7)12-3/h4-6,11H,1-3H3 |
Clé InChI |
GTHFDBWHDYVPDJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=CC(=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


